Heptakis-(6-O-tert-butyldimethylsilyl)-Beta-cyclodextrin
Beschreibung
Heptakis-(6-O-tert-butyldimethylsilyl)-Beta-cyclodextrin is a chemically modified derivative of beta-cyclodextrin. Beta-cyclodextrin is a naturally occurring cyclooligosaccharide composed of seven alpha-(1→4)-linked D-glucopyranose units. This compound features an inner hydrophobic cavity and two hydrophilic openings, making it suitable for forming inclusion complexes with various hydrophobic organic molecules .
Eigenschaften
Molekularformel |
C84H168O35Si7 |
|---|---|
Molekulargewicht |
1934.8 g/mol |
IUPAC-Name |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,37R,38S,39R,40S,41R,42R,43R,44S,45R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis[[tert-butyl(dimethyl)silyl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol |
InChI |
InChI=1S/C84H168O35Si7/c1-78(2,3)120(22,23)99-36-43-64-50(85)57(92)71(106-43)114-65-44(37-100-121(24,25)79(4,5)6)108-73(59(94)52(65)87)116-67-46(39-102-123(28,29)81(10,11)12)110-75(61(96)54(67)89)118-69-48(41-104-125(32,33)83(16,17)18)112-77(63(98)56(69)91)119-70-49(42-105-126(34,35)84(19,20)21)111-76(62(97)55(70)90)117-68-47(40-103-124(30,31)82(13,14)15)109-74(60(95)53(68)88)115-66-45(38-101-122(26,27)80(7,8)9)107-72(113-64)58(93)51(66)86/h43-77,85-98H,36-42H2,1-35H3/t43-,44-,45-,46-,47-,48-,49-,50-,51+,52+,53+,54?,55?,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-/m1/s1 |
InChI-Schlüssel |
SJYXDVWYNHANDJ-FIEKULTQSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@@H]2[C@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H](C5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H](C7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@@H]8O)O)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)O)O |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Heptakis-(6-O-tert-butyldimethylsilyl)-Beta-cyclodextrin involves the silylation of the OH-6 groups of beta-cyclodextrin with tert-butyldimethylsilyl chloride. This reaction typically occurs in the presence of a base such as imidazole or pyridine, which facilitates the formation of the tert-butyldimethylsilyl ether .
Industrial Production Methods
Industrial production methods for Heptakis-(6-O-tert-butyldimethylsilyl)-Beta-cyclodextrin are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The process involves the same silylation reaction, with careful control of reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Heptakis-(6-O-tert-butyldimethylsilyl)-Beta-cyclodextrin undergoes various chemical reactions, including:
Substitution Reactions: The tert-butyldimethylsilyl groups can be replaced with other functional groups.
Oxidation and Reduction Reactions: These reactions can modify the glucopyranose units or the silyl groups.
Complexation Reactions: The compound can form inclusion complexes with various guest molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Triphenylphosphine Dibromide: For converting tert-butyldimethylsilyl groups to bromo derivatives.
Fluorinated Species: For removing tert-butyldimethylsilyl groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, treatment with triphenylphosphine dibromide yields 6-bromo derivatives .
Wissenschaftliche Forschungsanwendungen
Heptakis-(6-O-tert-butyldimethylsilyl)-Beta-cyclodextrin has a wide range of scientific research applications, including:
Chemistry: Used as a building block for molecular sensors and switchers.
Biology: Facilitates the delivery of drugs and genes by forming inclusion complexes with hydrophobic molecules.
Medicine: Enhances the solubility and bioavailability of poorly soluble drugs.
Industry: Applied in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of Heptakis-(6-O-tert-butyldimethylsilyl)-Beta-cyclodextrin involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin traps hydrophobic molecules, while the hydrophilic exterior ensures solubility in aqueous environments. This property is exploited in drug delivery systems to improve the solubility and stability of hydrophobic drugs .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Heptakis-(2,6-di-O-methyl)-Beta-cyclodextrin
- Heptakis-(6-O-tert-butyldimethylsilyl-2,3-di-O-methyl)-Beta-cyclodextrin
- Octakis-(6-O-tert-butyldimethylsilyl)-Gamma-cyclodextrin
Uniqueness
Heptakis-(6-O-tert-butyldimethylsilyl)-Beta-cyclodextrin is unique due to its specific silylation at the OH-6 positions, which enhances its stability under basic conditions and allows for easy removal of the silyl groups. This makes it a versatile intermediate for further functionalization and application in various fields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
